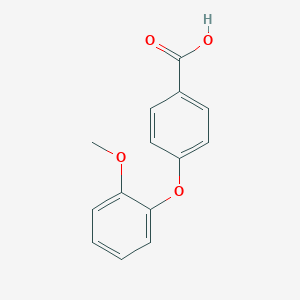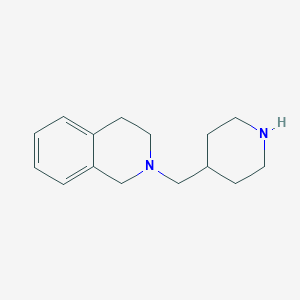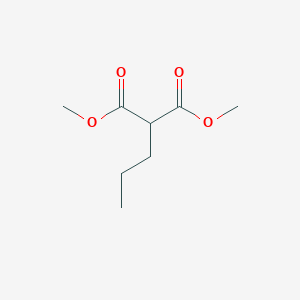
Dimethyl 2-propylmalonate
Vue d'ensemble
Description
Dimethyl 2-propylmalonate is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 . It is also known as Dimethyl propylmalonate . It is used as an intermediate in synthesizing Brivaracetam-d7, a labeled analogue of Brivaracetam, which is a 4-n-propyl analog of levetiracetam. It is also a racetam derivative with anticonvulsant properties .
Synthesis Analysis
While specific synthesis methods for Dimethyl 2-propylmalonate were not found in the search results, it is known to be used as an intermediate in the synthesis of Brivaracetam-d7 . More detailed information about its synthesis may be found in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of Dimethyl 2-propylmalonate consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The ChemSpider ID for this compound is 452638 .Physical And Chemical Properties Analysis
Dimethyl 2-propylmalonate has a boiling point of 203 °C (Press: 756 Torr), a density of 1.0398 g/cm3, and is soluble in Acetone and Chloroform . It has a pale yellow color . The pKa value is predicted to be 13.27±0.46 .Applications De Recherche Scientifique
Synthesis Applications
Enantioselective Synthesis : Dimethyl 2-propylmalonate is utilized in enantioselective synthesis processes. For example, it is used in the synthesis of pyroglutamic acid derivatives (Chaheine, 2021).
Battery Technology : This compound has applications in battery technology, specifically in lithium-ion batteries. As an additive, it aids in improving the capacity retention and overall performance of high voltage lithium-ion batteries (Lyu et al., 2019).
Electrochemical Applications : In electrochemical fields, dimethyl 2-propylmalonate is used for the electrochemical oxidation of aminomalonates, which leads to the formation of cyclization products through carbon-carbon bond formation (Okimoto et al., 2006).
Chemical Synthesis and Reactions
Organic Synthesis : It plays a role in the organic synthesis of various compounds. For instance, it's involved in the formation of complex molecular structures like dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate (Zeng & Ren, 2009).
Reaction with Thiophene Derivatives : Dimethyl 2-propylmalonate reacts with thiophene derivatives to form dimethyl (2-thienyl)malonate, showcasing its versatility in chemical reactions (Jenks et al., 2009).
Indole Derivative Synthesis : It is also used in the synthesis of indole derivatives through tandem radical addition reactions (Byers et al., 2001).
Miscellaneous Applications
Medical Research : In medical research, components related to dimethyl 2-propylmalonate, such as dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, are studied for their anticancer potency, indicating its potential in pharmaceutical applications (Taupiqurrohman et al., 2022).
Electrochemical Processes : Its role in electrochemical processes is further emphasized in the electrooxidation of malonate and acetylacetate derivatives in the presence of halide ions (Okimoto & Takahashi, 2002).
Chemotherapeutic Agent Development : Interestingly, derivatives of dimethyl 2-propylmalonate are involved in the discovery and development of chemotherapeutic agents, showcasing its significance in the field of cancer treatment (Lee, 2010).
Safety And Hazards
Dimethyl 2-propylmalonate is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is rapidly absorbed through the skin . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSAGKZHIWKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930771 | |
| Record name | Dimethyl propylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-propylmalonate | |
CAS RN |
14035-96-2 | |
| Record name | 1,3-Dimethyl 2-propylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl propylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-propyl-, 1,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



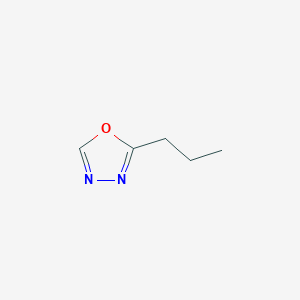
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

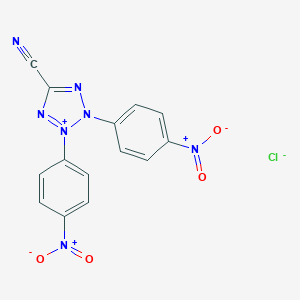
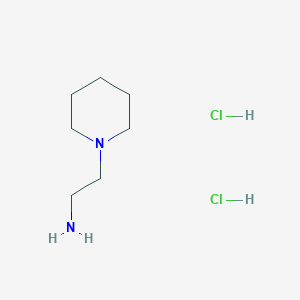
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
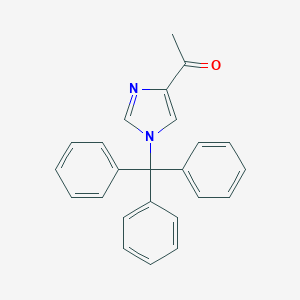
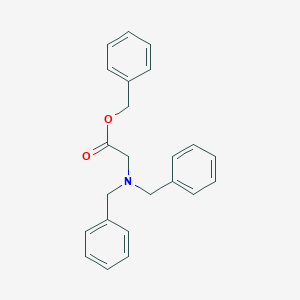
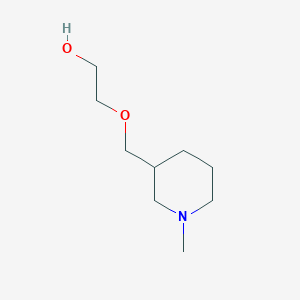
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
